2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole
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Overview
Description
“2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole” is a compound that has been synthesized and studied for its potential pharmacological activities . It is part of a class of compounds that have a 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one structure .
Synthesis Analysis
The synthesis of this compound involves the use of N-[2-(6-methoxy-2-naphthyl)propanoyloxysuccinimide, N-[2-(6-methoxy-2-naphthyl)propanoyl]thiosemicarbazide, and 3-[1-(6-methoxy-2-naphthyl)ethyl]-5-mercapto-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “this compound” was elucidated using IR, 1H NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of naproxenoyl chloride with different amino compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” were determined using various analytical techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis .
Scientific Research Applications
Synthesis and Pharmacological Activities : A study by Berk et al. (2001) focused on synthesizing new compounds with a 2-[1-(6-methoxy-2-naphthyl)ethyl] structure. They assessed the anti-inflammatory activity and gastric ulceration potential of these compounds, comparing them with naproxen as a reference (Berk, Aktay, Yeşilada, & Ertan, 2001).
DNA Binding and Cytotoxicity : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and studied their DNA binding, cellular DNA lesion, and cytotoxicity. They reported substantial in vitro cytotoxic effects against various human cancer cell lines, offering insights into the potential anticancer applications of these compounds (Paul et al., 2015).
Anti-inflammatory and Analgesic Properties : Narayana et al. (2005) explored the synthesis of new 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles and evaluated their anti-inflammatory and analgesic activities. They found that some compounds showed promising results in this regard (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2005).
Antimicrobial Activity : Salahuddin et al. (2017) synthesized benzimidazole derivatives and assessed their antimicrobial activity. They found significant activity against various bacteria and fungi, highlighting the potential of these compounds in antimicrobial treatments (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Anticancer Evaluation : In a study by Salahuddin et al. (2014), they synthesized oxadiazole derivatives and carried out in vitro anticancer evaluations. They reported significant activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Plant Pathogenic Fungi Inhibition : Research by Jebur and Ismail (2019) involved synthesizing new benzimidazole compounds and testing them against plant pathogenic fungi. They observed effective inhibition, indicating potential agricultural applications (Jebur & Ismail, 2019).
PI3 Kinase Inhibitor Study : Rewcastle et al. (2011) conducted a study on benzimidazole derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K). They found that certain derivatives showed significant potency, suggesting implications in cancer treatment (Rewcastle et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial and antifungal activities . Therefore, it can be inferred that the compound might interact with proteins or enzymes that are crucial for the survival and proliferation of bacteria and fungi.
Mode of Action
Based on its potential antibacterial and antifungal activities, it can be hypothesized that the compound might interfere with the synthesis of essential components of the microbial cell, leading to inhibition of growth or cell death .
Biochemical Pathways
Given its potential antimicrobial properties, it might affect pathways related to cell wall synthesis, protein synthesis, or dna replication in bacteria and fungi .
Pharmacokinetics
The compound’s solubility in dmso, acetone, dichloromethane, and ethyl acetate, and its insolubility in water , suggest that it might have good permeability and could potentially be absorbed well in the body. The compound’s stability at room temperature and away from oxidizing agents might also influence its bioavailability.
Result of Action
Based on its potential antimicrobial properties, it can be inferred that the compound might lead to the inhibition of growth or death of bacteria and fungi .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole. The compound is stable at room temperature and should be stored in a cool, dark place away from oxidizing agents . Its solubility in various organic solvents and insolubility in water might also influence its action and efficacy in different environments.
properties
IUPAC Name |
2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13(20-21-18-5-3-4-6-19(18)22-20)14-7-8-16-12-17(23-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIAOOPLLRAFMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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